Cas no 60454-80-0 (5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3)
60454-80-0 structure
Product Name:5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3
CAS-Nr.:60454-80-0
MF:C50H80O22
MW:1033.1570186615
CID:1623341
PubChem ID:3042757
Update Time:2025-04-21
5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3
- LogP
- [(25R)-Spirost-5-en-3β-yl]4-O-(2-O-D-glucopyranosyl-3-O-D-xylopyranosyl-D-glucopyranosyl)-D-galactopyranoside
- 5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetr
- Funkioside F
- 60454-80-0
- D-Galactopyranoside, (3-beta,25R)-spirost-5-en-3-yl O-D-glucopyranosyl-(1-2)-O-(D-xylopyranosyl-(1-3))-O-D-glucopyranosyl-(1-4)-
-
- Inchi: 1S/C50H80O22/c1-20-7-12-50(64-18-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(61)37(58)41(30(17-53)69-45)70-47-43(71-46-39(60)36(57)33(54)28(15-51)67-46)42(35(56)29(16-52)68-47)66-31-19-63-44(62)38(59)34(31)55/h5,20-21,23-47,51-62H,6-19H2,1-4H3
- InChI-Schlüssel: RVVQXLFEQMOKDT-UHFFFAOYSA-N
- Lächelt: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(C(CO)O1)OC1C(C(C(C(CO)O1)O)OC1COC(C(C1O)O)O)OC1C(C(C(C(CO)O1)O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 1032.51412418g/mol
- Monoisotopenmasse: 1032.51412418g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 12
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 72
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1900
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 30
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topologische Polaroberfläche: 335Ų
5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3 Verwandte Literatur
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
60454-80-0 (5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz